N-(1-Cyano-3-methylcyclohexyl)-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide
Description
N-(1-Cyano-3-methylcyclohexyl)-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide is a pyrazole-4-carboxamide derivative characterized by a cyclohexyl cyanogroup at the N-position and a piperidine-containing ethyl substituent on the pyrazole ring. Pyrazole-4-carboxamides are renowned for their versatility in drug discovery due to their ability to interact with biological targets such as succinate dehydrogenase (SDH) in fungi and proteases in parasites . The compound’s cyclohexyl and piperidine moieties likely influence its lipophilicity, metabolic stability, and target binding compared to simpler aryl-substituted analogs.
Properties
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O/c1-16-6-5-7-19(12-16,15-20)22-18(25)17-13-21-24(14-17)11-10-23-8-3-2-4-9-23/h13-14,16H,2-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWXUUGWCMYZQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=CN(N=C2)CCN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Effects
Pyrazole-4-carboxamide derivatives exhibit diverse biological activities depending on their substituents. A comparative analysis of key analogs is outlined below:
Key Observations :
- Cyano and Piperidine Groups: The target compound’s cyano group may enhance hydrogen bonding with SDH, while the piperidine-ethyl chain could improve blood-brain barrier penetration compared to phenyl-substituted analogs like U22 .
- Halogenated Analogs : Fluxapyroxad and Compound 10b incorporate halogen atoms (F, Cl), which typically increase lipophilicity and antifungal potency but may reduce solubility .
- Isomerism : Isopyrazam’s efficacy depends on syn/anti isomer ratios, suggesting stereochemistry is critical for the target compound’s activity if it has chiral centers .
Physicochemical Properties
Melting points and solubility vary significantly with substituents:
- High Melting Points : Dichlorophenyl and nitro-substituted derivatives (e.g., Compound 10b, mp 229–230°C) suggest strong crystalline packing, whereas the target compound’s flexible cyclohexyl and piperidine groups may lower its melting point .
- Synthesis Yields : Pyrazole-4-carboxamides in show yields of 60–85%, influenced by steric hindrance. The target compound’s synthesis may face challenges due to its bulky substituents .
Regulatory and Commercial Status
- Approved Analogs : Fluxapyroxad and Isopyrazam are commercially used fungicides with established tariff codes (e.g., 9902.21.58), indicating regulatory compliance and market viability .
- Patent Trends : Polymorph patents (e.g., ) highlight the importance of solid-state optimization, a consideration for the target compound’s development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
